Boc-3-aminothiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related molecules, such as methyl-3-aminothiophene-2-carboxylate and Boc-protected amino acid derivatives, involves multiple steps including bromofluorination, reduction, and cyclization reactions. Strategies have been developed to optimize these pathways, achieving high yields and introducing various functional groups for further chemical manipulation (Y. Tao et al., 2020); (Eva Van Hende et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their chemical behavior and interaction. X-ray diffraction analysis and computational studies, such as those performed on methyl-3-aminothiophene-2-carboxylate, reveal intricate details about their crystallographic arrangement, hydrogen bonding, and energy framework. These studies highlight the importance of amino and carboxyl groups in forming stable interactions within the crystal structure (Y. Tao et al., 2020).
Chemical Reactions and Properties
Boc-3-aminothiophene-2-carboxylic acid and its derivatives participate in various chemical reactions, including nucleophilic activation, Mannich-type reactions, and cycloadditions. These reactions are facilitated by the compound's functional groups, allowing for the synthesis of complex molecules. For instance, the carboxylic acid group can act as a nucleophile in the presence of boron catalysts, demonstrating the compound's versatility in synthetic chemistry (Yuya Morita et al., 2015).
Scientific Research Applications
Related Research Applications
While the direct applications of Boc-3-aminothiophene-2-carboxylic acid were not identified, compounds with similar functionalities often find applications in the following areas:
Material Science : Compounds with specific functional groups are used in the synthesis of materials with novel properties, including photovoltaic materials, sensors, and catalysts. For instance, certain carboxylic acid derivatives are crucial in developing new photocatalytic materials that can degrade pollutants under light irradiation (Zilin Ni et al., 2016) (Ni et al., 2016).
Pharmaceutical Synthesis : The synthesis of pharmaceuticals often involves intermediates like Boc-3-aminothiophene-2-carboxylic acid. These intermediates can lead to the development of novel therapeutic agents, as demonstrated by research on benzofused thiazole derivatives with potential antioxidant and anti-inflammatory properties (Dattatraya G. Raut et al., 2020) (Raut et al., 2020).
Biochemistry and Molecular Biology : Understanding the inhibition mechanisms of carboxylic acids on microbial and enzymatic systems can provide insights into their roles in metabolic pathways and disease states (L. Jarboe et al., 2013) (Jarboe et al., 2013).
Environmental Science : The study of carboxylic acids, including their extraction and purification from environmental samples, is crucial for monitoring pollution and developing remediation technologies (L. Sprakel and B. Schuur, 2019) (Sprakel & Schuur, 2019).
Safety And Hazards
- Boc-3-aminothiophene-2-carboxylic acid should be handled with care due to its potential irritant properties.
- Always follow proper laboratory safety protocols when working with this compound.
Future Directions
Research on Boc-3-aminothiophene-2-carboxylic acid can explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity and potential biological activities may lead to novel compounds with useful properties.
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC.
Remember that this analysis is based on available data, and further research may uncover additional insights. 🌟
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXIGPOUDYLWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373527 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminothiophene-2-carboxylic acid | |
CAS RN |
101537-64-8 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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